Cas no 832688-19-4 (3-[(1,3-benzothiazol-2-ylthio)methyl]benzoic acid)
3-[(1,3-benzothiazol-2-ylthio)methyl]benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-[(1,3-benzothiazol-2-ylthio)methyl]benzoic acid
- 3-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoic acid
- EN300-39466
- 3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoicacid
- Z51165344
- 3-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid
- 832688-19-4
- CS-0345389
- AKOS008020039
- 3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoic acid
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- Inchi: 1S/C15H11NO2S2/c17-14(18)11-5-3-4-10(8-11)9-19-15-16-12-6-1-2-7-13(12)20-15/h1-8H,9H2,(H,17,18)
- InChI Key: VCIFBCMPRCJQGH-UHFFFAOYSA-N
- SMILES: S(C1=NC2C=CC=CC=2S1)CC1C=CC=C(C(=O)O)C=1
Computed Properties
- Exact Mass: 301.02312094Da
- Monoisotopic Mass: 301.02312094Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 353
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 104Ų
3-[(1,3-benzothiazol-2-ylthio)methyl]benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-39466-0.05g |
3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoic acid |
832688-19-4 | 0.05g |
$64.0 | 2023-02-10 | ||
| Enamine | EN300-39466-0.1g |
3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoic acid |
832688-19-4 | 0.1g |
$83.0 | 2023-02-10 | ||
| Enamine | EN300-39466-0.25g |
3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoic acid |
832688-19-4 | 0.25g |
$116.0 | 2023-02-10 | ||
| Enamine | EN300-39466-0.5g |
3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoic acid |
832688-19-4 | 0.5g |
$218.0 | 2023-02-10 | ||
| Enamine | EN300-39466-1.0g |
3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoic acid |
832688-19-4 | 1.0g |
$314.0 | 2023-02-10 | ||
| Enamine | EN300-39466-2.5g |
3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoic acid |
832688-19-4 | 2.5g |
$614.0 | 2023-02-10 | ||
| Enamine | EN300-39466-5.0g |
3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoic acid |
832688-19-4 | 5.0g |
$908.0 | 2023-02-10 | ||
| Enamine | EN300-39466-10.0g |
3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoic acid |
832688-19-4 | 10.0g |
$1346.0 | 2023-02-10 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416059-50mg |
3-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid |
832688-19-4 | 95% | 50mg |
¥1612.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416059-100mg |
3-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid |
832688-19-4 | 95% | 100mg |
¥2086.00 | 2024-07-28 |
3-[(1,3-benzothiazol-2-ylthio)methyl]benzoic acid Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on 3-[(1,3-benzothiazol-2-ylthio)methyl]benzoic acid
Professional Introduction to 3-[(1,3-benzothiazol-2-ylthio)methyl]benzoic Acid (CAS No. 832688-19-4)
3-[(1,3-benzothiazol-2-ylthio)methyl]benzoic acid, identified by its CAS number 832688-19-4, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to the class of benzothiazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural uniqueness of 3-[(1,3-benzothiazol-2-ylthio)methyl]benzoic acid lies in its combination of a benzoic acid moiety with a benzothiazol-2-ylthio group, which contributes to its distinct chemical and pharmacological properties.
The benzoic acid component is well-known for its antimicrobial and anti-inflammatory properties, while the benzothiazole ring system is recognized for its role in various pharmacological activities, including antiviral, anticancer, and anti-inflammatory effects. The presence of the thioether linkage in 3-[(1,3-benzothiazol-2-ylthio)methyl]benzoic acid introduces additional reactivity and potential for further chemical modifications, making it a versatile scaffold for drug discovery.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. Benzothiazole derivatives have emerged as promising candidates in this endeavor. For instance, studies have demonstrated the potential of compounds like 3-[(1,3-benzothiazol-2-ylthio)methyl]benzoic acid in modulating inflammatory pathways and inhibiting the growth of various cancer cell lines. These findings have sparked further investigation into the compound's mechanism of action and its potential applications in treating chronic inflammatory diseases and malignancies.
The synthesis of 3-[(1,3-benzothiazol-2-ylthio)methyl]benzoic acid involves a series of well-established organic reactions, including thiol-methylation and carboxylation processes. The precise control of reaction conditions is crucial to achieving high yields and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance the efficiency of these transformations. These methods not only improve the overall yield but also minimize the formation of unwanted byproducts.
The pharmacological profile of 3-[(1,3-benzothiazol-2-ylthio)methyl]benzoic acid has been extensively studied in both in vitro and in vivo models. Research has shown that this compound exhibits significant anti-inflammatory activity by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it has demonstrated potent antioxidant properties, which are believed to contribute to its ability to mitigate oxidative stress-related pathologies.
In clinical settings, the potential therapeutic applications of 3-[(1,3-benzothiazol-2-ylthio)methyl]benzoic acid are being explored further. Preclinical studies have indicated its efficacy in reducing inflammation and pain associated with conditions such as rheumatoid arthritis and osteoarthritis. Furthermore, its ability to modulate immune responses makes it a promising candidate for treating autoimmune diseases. The compound's dual functionality—combining the anti-inflammatory properties of benzoic acid with the bioactive potential of benzothiazole derivatives—positions it as a valuable asset in the development of novel therapeutic strategies.
The chemical stability and bioavailability of 3-[(1,3-benzothiazol-2-ylthio)methyl]benzoic acid are critical factors that influence its practicality as a drug candidate. Studies have been conducted to evaluate its solubility profile and metabolic stability under physiological conditions. These investigations have provided insights into how modifications to the molecular structure can enhance its bioavailability while maintaining or improving its pharmacological activity.
The future direction of research on 3-[(1,3-benzothiazol-2-ylthio)methyl]benzoic acid includes exploring its interactions with biological targets at a molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being utilized to elucidate its binding mechanisms with enzymes and receptors. This detailed understanding will facilitate the design of analogs with enhanced potency and selectivity.
In conclusion, 3-[(1,3-benzothiazol-2-ylylthio)methyl] (CAS No.832688-194) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities make it a valuable compound for further research and development. As our understanding of its pharmacology grows, so too does its potential to contribute to innovative treatments for various diseases.
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